9-(But-2-en-1-yl)-9H-purin-6-amine
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Overview
Description
9-(But-2-en-1-yl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(But-2-en-1-yl)-9H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with but-2-en-1-ylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The purine ring can participate in substitution reactions, such as nucleophilic aromatic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated derivatives with a single bond in place of the double bond.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(But-2-en-1-yl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(But-2-en-1-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. Its structural similarity to natural purines allows it to interfere with nucleic acid synthesis and function, which can be exploited in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
9-(But-2-en-1-yl)-9H-purin-6-amine is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its interactions with specific molecular targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C9H11N5 |
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Molecular Weight |
189.22 g/mol |
IUPAC Name |
9-[(E)-but-2-enyl]purin-6-amine |
InChI |
InChI=1S/C9H11N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h2-3,5-6H,4H2,1H3,(H2,10,11,12)/b3-2+ |
InChI Key |
BISFCTKFQRVTRT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=NC2=C(N=CN=C21)N |
Canonical SMILES |
CC=CCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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